molecular formula C10H15N3O5 B12389450 1-(|A-D-Xylofuranosyl)-5-methylcytosine

1-(|A-D-Xylofuranosyl)-5-methylcytosine

Cat. No.: B12389450
M. Wt: 257.24 g/mol
InChI Key: ZAYHVCMSTBRABG-PQLACBALSA-N
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Description

1-(|A-D-Xylofuranosyl)-5-methylcytosine is a nucleoside analog that consists of a cytosine base attached to a xylofuranose sugar

Preparation Methods

The synthesis of 1-(|A-D-Xylofuranosyl)-5-methylcytosine typically involves the glycosylation of a protected xylofuranose derivative with a cytosine base. One common method starts with the preparation of a protected xylofuranose, followed by the introduction of the cytosine base under acidic or basic conditions. The reaction conditions often involve the use of catalysts such as Lewis acids or bases to facilitate the glycosylation process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(|A-D-Xylofuranosyl)-5-methylcytosine undergoes various chemical reactions, including:

Scientific Research Applications

1-(|A-D-Xylofuranosyl)-5-methylcytosine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(|A-D-Xylofuranosyl)-5-methylcytosine involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA synthesis. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and RNA polymerases, leading to the inhibition of viral replication or cancer cell proliferation .

Comparison with Similar Compounds

1-(|A-D-Xylofuranosyl)-5-methylcytosine can be compared with other nucleoside analogs, such as:

Properties

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

InChI

InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)/t5-,6-,7?,9-/m1/s1

InChI Key

ZAYHVCMSTBRABG-PQLACBALSA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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